6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione
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Overview
Description
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings. The presence of a trifluoromethyl group on the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using fluorinated reagents such as trifluoromethyl iodide in the presence of a base.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Coupling of Pyridine and Triazine Rings: The final step involves coupling the pyridine and triazine rings under specific reaction conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound .
Scientific Research Applications
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a pyridine ring but differs in the presence of a pyrimidine ring instead of a triazine ring.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, exhibiting similar chemical properties.
Uniqueness
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both trifluoromethyl and triazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7F3N4O2 |
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Molecular Weight |
260.17 g/mol |
IUPAC Name |
6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C9H7F3N4O2/c10-9(11,12)5-3-1-2-4(13-5)6-14-7(17)16-8(18)15-6/h1-3,6H,(H3,14,15,16,17,18) |
InChI Key |
CWZKZCCBGWKBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2NC(=O)NC(=O)N2 |
Origin of Product |
United States |
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